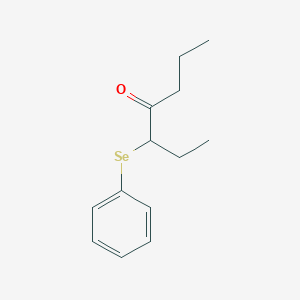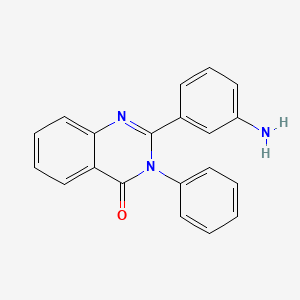
2-(3-Aminophenyl)-3-phenylquinazolin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Aminophenyl)-3-phenylquinazolin-4(3H)-one: is a heterocyclic compound that belongs to the quinazolinone family. This compound is characterized by its unique structure, which includes a quinazolinone core substituted with a 3-aminophenyl and a phenyl group. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Aminophenyl)-3-phenylquinazolin-4(3H)-one typically involves the condensation of anthranilic acid derivatives with benzaldehyde derivatives under acidic or basic conditions. The reaction is often catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide. The reaction mixture is heated to facilitate the formation of the quinazolinone ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Solvent selection and purification techniques such as recrystallization or chromatography are crucial for obtaining high-quality compounds.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction of the quinazolinone ring can yield dihydroquinazolinones.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of dihydroquinazolinones.
Substitution: Introduction of halogen or other electrophilic groups on the phenyl rings.
Applications De Recherche Scientifique
Chemistry: 2-(3-Aminophenyl)-3-phenylquinazolin-4(3H)-one is used as a building block in organic synthesis
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development.
Medicine: The compound has shown promise in preclinical studies as an anticancer agent. Its ability to inhibit specific molecular targets involved in cancer cell proliferation makes it a potential therapeutic agent.
Industry: In the industrial sector, this compound is used in the synthesis of dyes and pigments. Its stability and reactivity make it suitable for various industrial applications.
Mécanisme D'action
The mechanism of action of 2-(3-Aminophenyl)-3-phenylquinazolin-4(3H)-one involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to the disruption of cellular processes, making it effective in therapeutic applications.
Comparaison Avec Des Composés Similaires
- 3-Aminophenylacetic acid
- (3-Aminophenyl)(phenyl)methanone
- (E)-2-((3-aminophenyl)imino)methyl)phenol
Comparison: While these compounds share structural similarities with 2-(3-Aminophenyl)-3-phenylquinazolin-4(3H)-one, they differ in their biological activities and applications. For instance, 3-Aminophenylacetic acid is primarily used in organic synthesis, whereas (3-Aminophenyl)(phenyl)methanone has applications in material science. The unique quinazolinone core of this compound imparts distinct biological activities, making it a valuable compound in medicinal chemistry.
Propriétés
Numéro CAS |
60498-38-6 |
|---|---|
Formule moléculaire |
C20H15N3O |
Poids moléculaire |
313.4 g/mol |
Nom IUPAC |
2-(3-aminophenyl)-3-phenylquinazolin-4-one |
InChI |
InChI=1S/C20H15N3O/c21-15-8-6-7-14(13-15)19-22-18-12-5-4-11-17(18)20(24)23(19)16-9-2-1-3-10-16/h1-13H,21H2 |
Clé InChI |
TZMTYNGSMDQIRE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)C4=CC(=CC=C4)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[5-(2,4-Dichlorophenyl)hexyl]-1H-imidazole](/img/structure/B14615374.png)
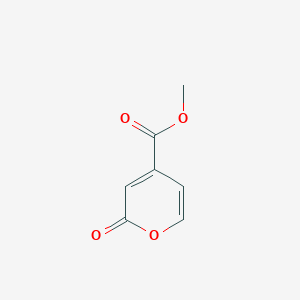
![3-(Morpholin-4-yl)pyrido[4,3-e][1,2,4]triazine](/img/structure/B14615387.png)
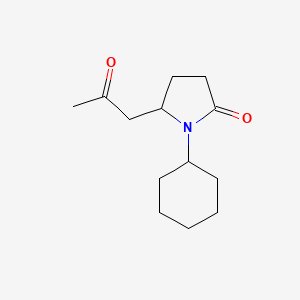
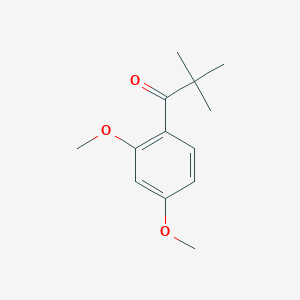
![2,2,4,4-Tetramethyl-3-[(2,2,4,4-tetramethylpentan-3-yl)disulfanyl]pentane](/img/structure/B14615420.png)
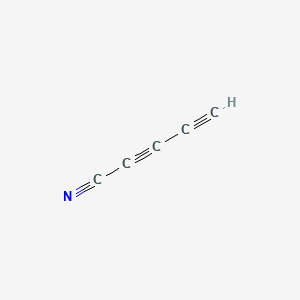
![8-[(4S,5S)-5-octyl-2-sulfanylidene-1,3-dithiolan-4-yl]octanoic acid](/img/structure/B14615435.png)

![Pyridine, 2-[[(3,4-dichlorophenyl)methyl]sulfonyl]-, 1-oxide](/img/structure/B14615452.png)
![Pyridine, 2-[[(3,4-dimethoxyphenyl)methyl]sulfonyl]-, 1-oxide](/img/structure/B14615460.png)
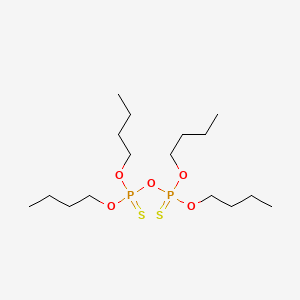
![2-[(Heptyloxy)methoxy]ethyl (2,4-dichlorophenoxy)acetate](/img/structure/B14615472.png)
